molecular formula C10H7F6NO3 B1439104 2,2,2-trifluoroethyl N-[3-(trifluoromethoxy)phenyl]carbamate CAS No. 1087788-54-2

2,2,2-trifluoroethyl N-[3-(trifluoromethoxy)phenyl]carbamate

Cat. No.: B1439104
CAS No.: 1087788-54-2
M. Wt: 303.16 g/mol
InChI Key: ZYQXJZVUKTXCLH-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-[3-(trifluoromethoxy)phenyl]carbamate is a chemical compound with the molecular formula C10H7F6NO3 and a molecular weight of 303.16 g/mol It is known for its unique structure, which includes both trifluoroethyl and trifluoromethoxy groups attached to a phenylcarbamate core

Preparation Methods

The synthesis of 2,2,2-trifluoroethyl N-[3-(trifluoromethoxy)phenyl]carbamate typically involves the reaction of 3-(trifluoromethoxy)aniline with 2,2,2-trifluoroethyl chloroformate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

2,2,2-trifluoroethyl N-[3-(trifluoromethoxy)phenyl]carbamate can undergo various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-trifluoroethyl N-[3-(trifluoromethoxy)phenyl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorinated groups.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 2,2,2-trifluoroethyl N-[3-(trifluoromethoxy)phenyl]carbamate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its trifluoroethyl and trifluoromethoxy groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

2,2,2-trifluoroethyl N-[3-(trifluoromethoxy)phenyl]carbamate can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[3-(trifluoromethoxy)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F6NO3/c11-9(12,13)5-19-8(18)17-6-2-1-3-7(4-6)20-10(14,15)16/h1-4H,5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQXJZVUKTXCLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F6NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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